Tetrasilane, decachloro-

Chemical vapour deposition Boiling point hierarchy Precursor delivery

Decachlorotetrasilane (Tetrasilane, decachloro‑; Si₄Cl₁₀; molecular weight 466.87 g·mol⁻¹) is a linear, perchlorinated oligosilane belonging to the homologous series SiₙCl₂ₙ₊₂. It is a moisture‑sensitive, corrosive liquid with a reported boiling point of 280–283 °C, density 1.630–1.636 g·mL⁻¹, and flash point 105 °C.

Molecular Formula Cl10Si4
Molecular Weight 466.9 g/mol
CAS No. 13763-19-4
Cat. No. B170327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasilane, decachloro-
CAS13763-19-4
Molecular FormulaCl10Si4
Molecular Weight466.9 g/mol
Structural Identifiers
SMILES[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/Cl10Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6
InChIKeyMSQITEWLCPTJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decachlorotetrasilane (Si₄Cl₁₀, CAS 13763-19-4) for High‑Purity Silicon Deposition and Advanced Chlorosilane Chemistry – Procurement and Selection Guide


Decachlorotetrasilane (Tetrasilane, decachloro‑; Si₄Cl₁₀; molecular weight 466.87 g·mol⁻¹) is a linear, perchlorinated oligosilane belonging to the homologous series SiₙCl₂ₙ₊₂ . It is a moisture‑sensitive, corrosive liquid with a reported boiling point of 280–283 °C, density 1.630–1.636 g·mL⁻¹, and flash point 105 °C . As a polychlorosilane, it serves as a volatile precursor for ultra‑high‑purity silicon deposition and as a versatile building block for silane chemistry, offering a distinct combination of chain‑length‑dependent physicochemical properties that differentiate it from shorter‑chain analogues [1].

Why Si₂Cl₆, Si₃Cl₈, or SiCl₄ Cannot Simply Replace Decachlorotetrasilane in Process Chemistries


Although decachlorotetrasilane, hexachlorodisilane (Si₂Cl₆), octachlorotrisilane (Si₃Cl₈), and silicon tetrachloride (SiCl₄) belong to the same chlorosilane family and can all serve as silicon sources for chemical vapour deposition (CVD), their physical properties diverge sharply with chain length. The boiling point of Si₄Cl₁₀ (280–283 °C) is more than 130 °C higher than that of Si₂Cl₆ (144–145.5 °C) and roughly 65 °C higher than that of Si₃Cl₈ (∼215 °C) . The flash point of Si₄Cl₁₀ (105 °C) is 27 °C above that of both Si₂Cl₆ and Si₃Cl₈ (78 °C), reducing flammability risk during storage and handling . Furthermore, the silicon mass fraction increases with chain length (24.06 % for Si₄Cl₁₀ vs. 20.89 % for Si₂Cl₆ and 22.90 % for Si₃Cl₈), directly affecting precursor utilisation efficiency in CVD processes [1]. These quantitative differences mean that direct substitution of Si₄Cl₁₀ with a shorter‑chain analogue will alter vapour‑pressure‑dependent delivery, flammability classification, and silicon‑transport economics. The evidence below establishes the specific, quantifiable differentiation points that justify deliberate selection of Si₄Cl₁₀ over its closest comparators.

Quantitative Differentiation Evidence for Decachlorotetrasilane (Si₄Cl₁₀) Versus Closest Chlorosilane Analogues


Boiling Point Advantage: 137 °C Higher Than Hexachlorodisilane, 65 °C Higher Than Octachlorotrisilane – Vapour‑Pressure Implications for CVD Delivery

The boiling point of Si₄Cl₁₀ (280–283 °C) is substantially above that of its closest lower oligomers: Si₂Cl₆ (144–145.5 °C) and Si₃Cl₈ (∼215 °C). This 137 °C and 65 °C elevation, respectively, corresponds to a markedly lower vapour pressure at a given handling temperature . For CVD precursor selection, a higher‑boiling precursor allows liquid‑phase delivery at elevated temperature without pressurisation and reduces vapour‑phase flammability during manifold transport.

Chemical vapour deposition Boiling point hierarchy Precursor delivery

Flash Point Differentiation: 27 °C Higher Than Hexachlorodisilane and Octachlorotrisilane, Reducing Fire Hazard Classification

The flash point of Si₄Cl₁₀ (105 °C) is 27 °C higher than the flash points of both Si₂Cl₆ (78 °C) and Si₃Cl₈ (∼78 °C) . Under United Nations GHS classification, this elevation may shift the compound from a highly‑flammable liquid category (flash point <93 °C) toward a combustible‑liquid regime, reducing storage and handling constraints for industrial users.

Flammability risk Flash point Process safety

Silicon Mass Fraction: 24.06 % Si by Mass – Higher Silicon Delivery Efficiency Than Si₂Cl₆ (20.89 %) and Si₃Cl₈ (22.90 %)

The silicon mass fraction in Si₄Cl₁₀ (24.06 %) exceeds that of Si₂Cl₆ (20.89 %) by 3.17 percentage points and Si₃Cl₈ (22.90 %) by 1.16 percentage points. For every kilogram of precursor consumed, Si₄Cl₁₀ delivers 241 g of silicon versus 209 g from Si₂Cl₆ and 229 g from Si₃Cl₈ [1]. This higher silicon loading improves atom economy in thermal decomposition processes.

Precursor utilisation Silicon yield Cost efficiency

Three Distinct Backbone Conformers – Unique Structural Fingerprint Not Present in Shorter Oligomers

Matrix‑isolation Raman and mid‑IR spectroscopy, combined with MP2/6‑31G* calculations, identified three pairs of enantiomeric conformers for n‑Si₄Cl₁₀: transoid (SiSiSiSi dihedral 160.5°, relative energy 0.00 kcal·mol⁻¹), ortho (93.0°, 0.65 kcal·mol⁻¹), and gauche (48.7°, 0.27 kcal·mol⁻¹) [1]. In contrast, Si₂Cl₆ possesses only a single Si–Si bond (no conformational isomerism), and Si₃Cl₈ exhibits fewer conformational possibilities. This conformational complexity provides a unique, quantifiable spectroscopic fingerprint for identity and purity verification of Si₄Cl₁₀.

Conformational isomerism Spectroscopic identification Matrix‑isolation

Best Research and Industrial Application Scenarios for Decachlorotetrasilane (Si₄Cl₁₀) Based on Quantitative Evidence


Chemical Vapour Deposition (CVD) of Ultra‑High‑Purity Polycrystalline Silicon at ≥700 °C

Patent EP0282037A2 explicitly teaches thermal decomposition of chloropolysilanes SiₙCl₂ₙ₊₂ (n = 2–4) at ≥700 °C to deposit polycrystalline silicon of 99.99994 % purity [1]. Among the viable precursors, Si₄Cl₁₀ offers the highest silicon mass fraction (24.06 %) and the highest boiling point (280–283 °C), which allows liquid‑phase delivery at elevated temperature with reduced vapour‑pressure fluctuations and lower flammability risk compared with Si₂Cl₆ or Si₃Cl₈. This makes Si₄Cl₁₀ the preferred choice for CVD processes that demand consistent precursor delivery and maximum silicon yield per gram of precursor consumed.

Spectroscopic Reference Standard for Chlorinated Oligosilane Identification and Quality Control

The three trapped conformers of n‑Si₄Cl₁₀ produce a characteristic, well‑resolved pattern in matrix‑isolation Raman and mid‑IR spectra that is distinct from both shorter and longer linear perchlorosilanes [2]. This spectral uniqueness makes Si₄Cl₁₀ an ideal internal standard or reference compound for calibrating spectroscopic instrumentation used in chlorosilane process monitoring, for example in the quality control of distilled fractions from polysilane synthesis.

Synthesis Building Block for Branched and Higher Oligosilanes via Selective Si–Si Bond Functionalisation

The linear Si₄ backbone of Si₄Cl₁₀ contains chemically distinct Si–Si bonds that can be selectively cleaved or functionalised. The Neumeyer et al. (2017) study demonstrated that low‑temperature chlorination of perchlorinated oligosilanes permits selective endocyclic Si–Si bond cleavage, with n‑Si₄Cl₁₀ serving as a defined model compound to understand the transformation to neo‑Si₅Cl₁₂ and amine‑stabilised disilenes [3]. For researchers synthesising novel silicon frameworks, Si₄Cl₁₀ provides a well‑characterised linear platform with predictable reactivity.

High‑Temperature Silicon Deposition with Reduced Flammability Hazard

For facilities where precursor flammability is a primary safety concern, Si₄Cl₁₀’s flash point of 105 °C provides a 27 °C safety margin over hexachlorodisilane and octachlorotrisilane (both 78 °C) . This elevated flash point may allow classification as a combustible rather than highly‑flammable liquid in certain regulatory frameworks, simplifying storage and handling requirements for large‑volume users such as semiconductor fabrication plants.

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